Molecular structure and properties of D-b-imidazole lactic acid monohydrate
Molecular structure and properties of D-b-imidazole lactic acid monohydrate
The following technical guide provides an in-depth analysis of D-β-Imidazole Lactic Acid Monohydrate , structured for researchers and drug development professionals.
Molecular Identity, Metabolic Significance, and Analytical Profiling
Executive Summary
D-β-Imidazole Lactic Acid Monohydrate (CAS: 1246814-96-9) is the hydrated, D-enantiomer of imidazole lactic acid, a pivotal metabolite in histidine catabolism.[1] While the L-isomer is the predominant mammalian metabolite arising from the transamination of L-histidine, the D-isomer serves as a critical chiral standard in metabolomics and a specific biomarker in bacterial metabolism studies.
This guide delineates the physicochemical properties, biological pathways, and rigorous analytical protocols required for the identification and utilization of this compound in pharmaceutical research.
Molecular Identity & Physicochemical Profile[2][3][4][5]
Nomenclature and Structure
-
IUPAC Name: (2R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate
-
Common Synonyms: D-b-Imidazole lactic acid; D-3-(imidazol-4-yl)lactic acid monohydrate
-
Stereochemistry: The (R)-configuration at the α-carbon corresponds to the D-isomer in Fischer projection, analogous to D-histidine.
Key Physicochemical Properties
The monohydrate form is preferred for handling due to its stability compared to the hygroscopic anhydrous acid.
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 174.15 g/mol (Monohydrate); 156.14 g/mol (Anhydrous) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, dilute acids/bases; sparingly soluble in ethanol.[2] |
| Melting Point | > 200°C (Decomposition often observed) |
| pKa Values | pKa1 ≈ 2.9 (Carboxyl); pKa2 ≈ 6.0 (Imidazole) |
| Chirality | D-Isomer (R-configuration) |
| Hygroscopicity | Monohydrate is stable; anhydrous form absorbs moisture. |
Biological Significance & Metabolic Pathways[3][7][8][9]
Histidine Catabolism and Deviation
In biological systems, imidazole lactic acid is produced via the transamination pathway of histidine, an alternative to the primary elimination pathway (histidase
-
Primary Route (L-Isomer): L-Histidine is converted to Imidazole Pyruvate by Histidine Transaminase. Imidazole Pyruvate is then reduced to L-Imidazole Lactate by Aromatic Alpha-Keto Acid Dehydrogenase.
-
D-Isomer Origin: D-β-Imidazole Lactic Acid typically arises from:
-
Bacterial Metabolism: Bacterial racemases or D-specific dehydrogenases acting on imidazole pyruvate.
-
D-Amino Acid Metabolism: Degradation of D-Histidine (often of dietary or bacterial origin) via D-amino acid oxidase (DAAO).
-
Pathophysiological Relevance
-
Histidinemia: In patients with histidase deficiency, the primary catabolic route is blocked. Histidine accumulates and is shunted to the transamination pathway, elevating Imidazole Lactic Acid levels in urine and cerebrospinal fluid (CSF).
-
AADC Deficiency: While Aromatic L-Amino Acid Decarboxylase (AADC) deficiency primarily affects dopamine/serotonin, imidazole lactate serves as a differential marker to exclude other metabolic errors.
-
Oxidative Stress: At high concentrations (>5 mM), imidazole lactic acid exhibits antioxidant properties, whereas lower concentrations may paradoxically enhance radical generation [1].[3]
Visualization: Metabolic Pathway
The following diagram illustrates the bifurcation of histidine metabolism leading to imidazole lactate.
Figure 1: Bifurcation of Histidine catabolism showing the origin of L- and D-Imidazole Lactate.
Synthesis & Isolation Protocol
For research applications requiring high enantiomeric purity (>98% ee), enzymatic resolution or asymmetric synthesis is preferred over extraction from biological matrices.
Enzymatic Synthesis Strategy
This protocol utilizes D-Lactate Dehydrogenase (D-LDH) to stereoselectively reduce imidazole pyruvate.
Reagents:
-
Substrate: Imidazole Pyruvate (prepared from L-Histidine via transaminase).[4]
-
Enzyme: D-Lactate Dehydrogenase (e.g., from Lactobacillus species).
-
Cofactor: NADH (regenerated via Formate Dehydrogenase system).
-
Buffer: Phosphate Buffer (100 mM, pH 7.4).
Workflow:
-
Reaction Setup: Dissolve Imidazole Pyruvate (10 mM) in buffer. Add NADH (0.1 mM) and D-LDH (5 U/mL).
-
Incubation: Stir at 30°C for 12–24 hours. Monitor consumption of pyruvate via HPLC.
-
Quenching: Acidify to pH 2.0 using 1M HCl to stop the reaction and protonate the carboxyl group.
-
Isolation:
-
Apply reaction mixture to a cation-exchange column (e.g., Dowex 50W).
-
Wash with water to remove enzymes and anions.
-
Elute imidazole lactate with 2M
.
-
-
Crystallization: Concentrate eluate; redissolve in minimal water and add ethanol to induce crystallization of the monohydrate.
Analytical Characterization
To validate the identity and purity of D-β-Imidazole Lactic Acid Monohydrate, the following multi-modal analysis is required.
HPLC-MS/MS Method (Metabolomics Standard)
This method separates the D-isomer from biological matrices. Note that chiral columns are necessary to distinguish D from L if a racemic background is present.
-
Column: Chiralpak ZWIX(+) or equivalent zwitterionic chiral stationary phase (150 x 3 mm, 3 µm).
-
Mobile Phase:
-
A: MeOH/ACN/H2O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.
-
B: MeOH/ACN/H2O (49:49:2) + 5 mM Formic Acid + 2.5 mM Diethylamine.
-
-
Detection: ESI Positive Mode (
). -
MRM Transition:
-
Precursor: m/z 157.1
-
Product Ions: m/z 111.1 (Imidazole propionate fragment), m/z 81.0 (Imidazole ring).
-
Nuclear Magnetic Resonance (NMR)
The monohydrate water peak will appear around 4.8 ppm (variable) in
- 8.60 (s, 1H, Imidazole C2-H)
- 7.35 (s, 1H, Imidazole C5-H)
-
4.45 (dd, 1H,
-CH, J = 4.5, 7.8 Hz) -
3.15 (dd, 1H,
-CH , J = 4.5, 15.2 Hz) -
3.02 (dd, 1H,
-CH , J = 7.8, 15.2 Hz)
Visualization: Analytical Workflow
Figure 2: Analytical validation triad for quality control.
Handling, Stability & Safety
Storage Protocols
-
Temperature: Store at -20°C for long-term stability. The monohydrate is stable at 4°C for weeks.
-
Atmosphere: Hygroscopic tendencies are reduced in the monohydrate form, but storage in a desiccator is recommended.
-
Solution Stability: Aqueous solutions are stable at pH 4–7. Avoid strong alkaline conditions (> pH 10) for prolonged periods to prevent racemization or ring opening.
Safety Profile
-
Hazard Classification: Irritant (Skin/Eye).
-
PPE: Standard laboratory gloves (Nitrile), safety goggles, and lab coat.
-
Disposal: Dilute with water and dispose of via organic waste streams according to local regulations.
References
-
Effects of histidine and imidazolelactic acid on oxidative stress. Source: PubMed (NIH) URL:[Link]
-
D-beta-Imidazole lactic Acid Monohydrate - PubChem Compound Summary. Source: National Library of Medicine (PubChem) URL:[Link]
-
Metabolic pathways of Histidine and Imidazole-lactate degradation. Source: BioCyc Database URL:[Link]
-
Enzymatic Synthesis of D-Amino Acids and Derivatives. Source: MDPI (Int. J. Mol. Sci.) URL:[Link]
Sources
- 1. 1246814-96-9 D-b-Imidazole lactic Acid Monohydrate - TRC I354990 | 景明化工專業代理 [echochemical.com]
- 2. ChemTik Products [chemtik.com]
- 3. Effects of histidine and imidazolelactic acid on various parameters of the oxidative stress in cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imidazole-lactate degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
